2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an oxolane ring, and a cyclopentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction involving an appropriate oxirane derivative.
Attachment of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be attached through a thiolation reaction using cyclopentylthiol and a suitable leaving group.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring suggests potential interactions with proteins, while the oxolane and cyclopentylsulfanyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylsulfanyl)-N-[1-(oxolan-2-yl)-1H-pyrazol-4-yl]acetamide
- 2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-5-yl]acetamide
- 2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propionamide
Uniqueness
The unique combination of the pyrazole, oxolane, and cyclopentylsulfanyl groups in 2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide provides distinct chemical and biological properties. This compound’s specific structure may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-14(10-20-13-3-1-2-4-13)16-11-7-15-17(8-11)12-5-6-19-9-12/h7-8,12-13H,1-6,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVMKVKGZXDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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